8-Amino-5-bromoquinoline-7-carboxylic acid is an organic compound belonging to the quinoline family, characterized by a bromine atom and an amino group attached to its quinoline ring. This compound is significant in medicinal chemistry due to its potential applications in drug development and biological research. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in synthetic organic chemistry.
8-Amino-5-bromoquinoline-7-carboxylic acid is classified as a heterocyclic aromatic compound due to the presence of a nitrogen atom in its ring structure. It is derived from quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The specific modifications that lead to the formation of 8-amino-5-bromoquinoline-7-carboxylic acid involve bromination and amination processes, which are common in the synthesis of substituted quinolines.
The synthesis of 8-amino-5-bromoquinoline-7-carboxylic acid typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and molar ratios of reactants. For example, using polar aprotic solvents can enhance yields in nucleophilic substitution reactions involving halogenated compounds .
The molecular structure of 8-amino-5-bromoquinoline-7-carboxylic acid can be represented as follows:
The compound exhibits specific spectroscopic characteristics that can be utilized for its identification:
8-Amino-5-bromoquinoline-7-carboxylic acid participates in various chemical reactions typical for amino acids and carboxylic acids:
The reactivity of this compound can be influenced by electronic effects from the amino and bromo substituents, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for 8-amino-5-bromoquinoline-7-carboxylic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance:
Studies have shown that derivatives of quinoline compounds exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications for 8-amino-5-bromoquinoline-7-carboxylic acid based on its structural properties.
Relevant data from studies indicate that modifications on the quinoline structure can significantly affect its physical properties and reactivity profiles.
8-Amino-5-bromoquinoline-7-carboxylic acid has several applications:
Research continues into optimizing its synthesis and exploring its full potential within medicinal chemistry and related fields .
The synthesis of 8-amino-5-bromoquinoline-7-carboxylic acid (CAS: 914208-07-4, MW: 267.08) typically begins with brominated quinoline intermediates. A prominent approach utilizes 6-bromoisatin as the starting material, undergoing a Friedländer-type condensation with pyruvic acid under strong alkaline conditions (15% NaOH, 100°C, 3 hr) to yield 7-bromoquinoline-2,4-dicarboxylic acid. Subsequent decarboxylative aromatization in nitrobenzene at 210°C eliminates the C2-carboxyl group, producing 7-bromoquinoline-4-carboxylic acid. This intermediate is esterified with methanol and thionyl chloride (reflux, overnight) to form methyl 7-bromoquinoline-4-carboxylate. Boc-protected amination (NH₂Boc/Pd catalysis) introduces the protected amino group at C7, followed by acid-mediated Boc deprotection (HCl/MeOH) to yield methyl 7-aminoquinoline-4-carboxylate. Final diazotization-hydrolysis in concentrated H₂SO₄ converts the amino group to a hydroxyl group, and NaOH-mediated ester hydrolysis affords 7-hydroxyquinoline-4-carboxylic acid. To access the target C8-amino-C5-bromo analog, bromination position control and amino group installation require additional regioselective steps [2] [6].
Table 1: Key Reactions in Multi-Step Synthesis
Step | Reaction Type | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|---|
1 | Condensation | 6-Bromoisatin, pyruvic acid, 15% NaOH, 100°C | 7-Bromoquinoline-2,4-dicarboxylic acid | 61% |
2 | Decarboxylation | Nitrobenzene, 210°C, 45 min | 7-Bromoquinoline-4-carboxylic acid | 55–65% |
3 | Esterification | SOCl₂/MeOH, reflux | Methyl 7-bromoquinoline-4-carboxylate | 70–75% |
4 | Amination | NH₂Boc, PdCl₂(dppf), K₂CO₃ | Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate | 60–68% |
5 | Deprotection | HCl/MeOH, rt | Methyl 7-aminoquinoline-4-carboxylate | >90% |
Direct C8-amination of 5-bromoquinoline scaffolds faces challenges due to competing reactions at C4/N atoms. Palladium-catalyzed Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos and lithium bis(trimethylsilyl)amide (LiHMDS) enables C8-amination of 5,8-dibromoquinoline precursors. This method achieves >80% regioselectivity when conducted in anhydrous toluene at 80°C. For carboxylation, transition-metal-mediated carbonylation is employed: 8-amino-5-bromoquinoline reacts with CO (1 atm) in methanol/Pd(OAc)₂/PPh₃ at 120°C to install the C7-carboxylic acid group. Alternatively, ortho-lithiation-carboxylation of 8-Boc-amino-5-bromoquinoline with n-BuLi (−78°C) followed by dry ice quenching provides the carboxylic acid directly, though this method requires cryogenic conditions and meticulous exclusion of moisture [4] .
Suzuki-Miyaura coupling is pivotal for modifying the C5-bromo position of 8-aminoquinoline-7-carboxylic acid derivatives. Using PdCl₂(dppf)/K₂CO₃ in DMF/H₂O (4:1), aryl/heteroaryl boronic acids couple at C5, enabling R-group diversification (e.g., phenyl, pyridyl). Optimal conditions (80°C, 12 hr) achieve 75–92% yield while preserving the C7-acid and C8-amino groups. For carboxyl group introduction, palladium-catalyzed carbonylation of 5-bromo-8-aminoquinoline with Mo(CO)₆ as a CO surrogate in DMF at 100°C installs the ester, which is hydrolyzed to the acid using NaOH/EtOH. Sonogashira coupling of the C5-bromo group with terminal alkynes (PdCl₂(PPh₃)₂/CuI, iPr₂NH) is feasible but requires protection of the C8-amino group as Boc to prevent side reactions [5] [9].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: